molecular formula C18H24N2O3S B2640626 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea CAS No. 2034536-89-3

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea

Cat. No.: B2640626
CAS No.: 2034536-89-3
M. Wt: 348.46
InChI Key: ROBCRJFMVYOSOV-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the ethoxyphenyl and thiophene intermediates, followed by their coupling through urea formation. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or thiophene rings, often using halogenating agents or nucleophiles like amines or thiols.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(2-Methoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea: Differing by the presence of a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.

    1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(furan-3-yl)pentyl)urea: Featuring a furan ring instead of a thiophene ring, affecting its electronic properties and interactions.

    1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(phenyl)pentyl)urea: Lacking the heterocyclic thiophene ring, which may alter its chemical behavior and application potential.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-2-23-17-6-4-3-5-16(17)20-18(22)19-10-7-14(8-11-21)15-9-12-24-13-15/h3-6,9,12-14,21H,2,7-8,10-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBCRJFMVYOSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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